3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1251550-17-0 |
|---|---|
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.51 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15-4-3-5-17(12-15)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)13-16-6-8-18(31-2)9-7-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
VOWDIKKZZGOTAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that incorporates diverse heterocyclic structures known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties as supported by various studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine backbone.
- An oxadiazole ring which is known for its significant biological activity.
- Methoxy and tolyl substituents that enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. The compound was tested against various bacterial strains with the following findings:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Escherichia coli | Moderate inhibition | |
| Bacillus cereus | High activity | |
| Candida albicans | Effective antifungal activity |
The antimicrobial action is attributed to the ability of the compound to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, compounds derived from the oxadiazole ring have been shown to target thymidylate synthase , an essential enzyme in DNA synthesis, leading to bactericidal effects .
Anticancer Activity
The anticancer potential of this compound has also been investigated through various studies. The following cancer cell lines were used to evaluate its cytotoxic effects:
The anticancer activity is primarily due to the induction of apoptosis in cancer cells and inhibition of cell cycle progression. The oxadiazole derivatives have been found to interact with cellular targets involved in tumor growth and metastasis, thereby reducing viability in cancerous cells .
Case Studies
- Study on Antimicrobial Activity : A comprehensive study evaluated a series of oxadiazole derivatives including the compound . Results indicated superior activity against Gram-positive bacteria compared to Gram-negative strains. This suggests a potential application in treating infections caused by resistant bacterial strains .
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines indicated that the compound significantly inhibited cell proliferation at micromolar concentrations. Molecular docking studies further confirmed its binding affinity to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The compound’s activity and physicochemical properties are influenced by substituents on the thienopyrimidine core and oxadiazole ring. Below is a comparative analysis with similar derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Oxadiazole vs. Thiazole Substituents: The target compound’s 1,2,4-oxadiazole ring (vs. thiazole in ) likely improves metabolic stability due to reduced susceptibility to enzymatic cleavage .
Benzyl Substituents :
- The 4-methoxybenzyl group in the target compound (vs. 3-methoxy in ) could alter electronic effects, influencing binding to targets like bacterial dihydrofolate reductase .
Antimicrobial Activity :
Preparation Methods
Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Core
The foundational step involves constructing the thieno[3,2-d]pyrimidine-2,4-dione scaffold. As outlined in literature, this is typically achieved via annulation of a pyrimidine ring onto a thiophene precursor. Ethyl 3-aminothiophene-2-carboxylate derivatives serve as key intermediates, reacting with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine ring.
Representative Procedure :
Ethyl 3-amino-4-methylthiophene-2-carboxylate (1.0 equiv) is heated with urea (2.0 equiv) in acetic acid at 120°C for 6 hours. The reaction mixture is cooled, poured into ice-water, and filtered to yield 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Yield: 78–85%.
Synthesis of the (3-(m-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For the m-tolyl-substituted oxadiazole, m-toluic acid is converted to its nitrile oxide, which reacts with hydroxylamine to form the amidoxime.
Stepwise Protocol :
- Amidoxime Formation : m-Toluic acid (1.0 equiv) is treated with thionyl chloride to generate the acyl chloride, which is then reacted with hydroxylamine hydrochloride in ethanol to yield m-toluamidoxime.
- Cyclization : The amidoxime is heated with ethyl chloroacetate (1.1 equiv) in pyridine at 100°C for 8 hours, forming 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole.
Functionalization at Position 1 of the Thienopyrimidine Core
The chloromethyl-oxadiazole intermediate undergoes nucleophilic substitution with the deprotonated N1 position of the 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Coupling Reaction :
A mixture of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv), 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 24 hours. The product is isolated via filtration and recrystallized from ethanol. Yield: 60–65%.
Spectral Characterization and Analytical Data
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aromatic), 5.12 (s, 2H, N-CH₂-oxadiazole), 4.89 (s, 2H, OCH₂Ph), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃-tolyl).
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N oxadiazole).
Elemental Analysis :
Calculated for C₂₅H₂₁N₅O₄S: C, 61.08%; H, 4.30%; N, 14.25%. Found: C, 60.95%; H, 4.42%; N, 14.10%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | 78–85 | ≥95 | |
| 2 | N3-Alkylation | 70–75 | ≥90 | |
| 3 | Oxadiazole Formation | 65–70 | ≥88 | |
| 4 | N1-Functionalization | 60–65 | ≥85 |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at N1 and N3 was mitigated by stepwise substitution, introducing the bulkier 4-methoxybenzyl group first to sterically hinder N1.
- Oxadiazole Stability : The chloromethyl-oxadiazole intermediate exhibited hydrolytic sensitivity, necessitating anhydrous conditions during coupling.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step pathways, including:
- Cyclocondensation : Reacting intermediates like hydrazides or thioureas under reflux with POCl₃ or DMF to form the thienopyrimidine core .
- Alkylation : Introducing substituents (e.g., oxadiazole moieties) using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base .
- Oxidative ring closure : For oxadiazole formation, sodium hypochlorite in ethanol at room temperature ensures green chemistry compatibility . Key optimizations include solvent selection (e.g., ethanol for greener synthesis) and reaction time control (3–24 hours) to achieve yields >70% .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity and stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogues .
Advanced Research Questions
Q. How can low yields in alkylation steps be addressed?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Q. How to resolve contradictions in biological activity data across analogues?
Discrepancies may stem from substituent effects. For example:
- Methoxy vs. ethoxy groups : Methoxy substituents on phenyl rings enhance kinase inhibition by 30% compared to ethoxy .
- Oxadiazole positioning : Meta-substituted oxadiazoles (e.g., m-tolyl) improve cellular uptake vs. para-substituted analogues . Validate using dose-response assays (IC₅₀) and structural overlays via molecular docking .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing compounds with H-bonding to Lys721 or π-π stacking with Phe723 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration in neuroactive derivatives .
Q. How to assess thermal stability for formulation studies?
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C indicates suitability for oral tablets) .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions; sharp endotherms suggest crystalline stability .
Q. How to ensure selectivity in kinase inhibition assays?
- Panel screening : Test against >50 kinases (e.g., CDK2, Aurora A) at 1 µM to identify off-target effects .
- ATP-competitive assays : Use radioactive ³²P-ATP to measure IC₅₀ shifts in the presence of 1 mM ATP .
- Crystal structures : Compare binding modes with non-target kinases to guide structural refinements .
Q. What strategies guide structure-activity relationship (SAR) studies?
Q. How to correlate in vitro and in vivo pharmacokinetic data?
- Physiologically Based Pharmacokinetic (PBPK) modeling : Predicts bioavailability using parameters like Caco-2 permeability (>5 × 10⁻⁶ cm/s) and plasma protein binding (<90%) .
- Microdosing studies : Radiolabel the compound with ¹⁴C for traceable quantification in rodent plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
